molecular formula C10H18ClN3O2 B2964893 5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2320220-69-5

5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B2964893
CAS RN: 2320220-69-5
M. Wt: 247.72
InChI Key: WXOPMMSWFNRJGM-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the oxadiazole family, which has been investigated for their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Anti-HIV Activity : Research on compounds structurally related to 5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride has shown significant antimicrobial and anti-HIV-1 activity. For instance, a study by El-Emam et al. (2004) involved synthesizing derivatives of 5-(1-adamantyl)-1,3,4-oxadiazoline and evaluating their in vitro activities against strains of Gram-positive and Gram-negative bacteria and Candida albicans. Some derivatives demonstrated notable antimicrobial effectiveness, particularly against Gram-positive bacteria, and exhibited anti-HIV-1 activity in XTT assays (El-Emam et al., 2004).

  • Antibacterial and Anticancer Properties : Novel carbazole derivatives synthesized for their potential biological activities were evaluated for antibacterial, antifungal, and anticancer effects. Sharma et al. (2014) reported that certain derivatives exhibited significant activity against bacterial and fungal strains, as well as human breast cancer cell lines, highlighting the therapeutic potential of such compounds in treating infectious diseases and cancer (Sharma et al., 2014).

  • Chemical Stability and Reactivity Studies : The chemical stability of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles was investigated by Kayukova et al. (2018), revealing insights into their reactivity under various conditions. This study provides foundational knowledge for the development of new compounds with potential therapeutic applications (Kayukova et al., 2018).

properties

IUPAC Name

5-(ethoxymethyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-2-14-7-9-12-10(13-15-9)8-4-3-5-11-6-8;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOPMMSWFNRJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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